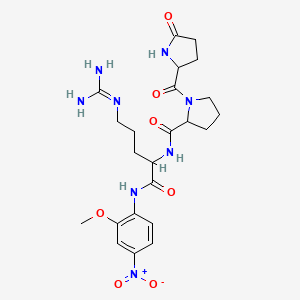
benzene;copper;trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “benzene;copper;trifluoromethanesulfonic acid” is a complex formed by the interaction of benzene, copper, and trifluoromethanesulfonic acidIt is used primarily as a catalyst in various organic reactions due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper(I) trifluoromethanesulfonate benzene complex involves the reaction of copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid in the presence of benzene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the trifluoromethanesulfonic acid. The resulting product is a complex where the copper(I) ion is coordinated with the trifluoromethanesulfonate anion and benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(I) trifluoromethanesulfonate benzene complex undergoes various types of reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Substitution: The trifluoromethanesulfonate anion can be substituted by other nucleophiles.
Coordination: The copper(I) ion can coordinate with other ligands, forming different complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Nucleophiles: Such as halides or other anions.
Ligands: Such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) ion results in copper(II) complexes, while substitution reactions yield different copper(I) complexes with various anions .
Applications De Recherche Scientifique
Copper(I) trifluoromethanesulfonate benzene complex has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which copper(I) trifluoromethanesulfonate benzene complex exerts its effects involves the coordination of the copper(I) ion with various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations. The trifluoromethanesulfonate anion also plays a role in stabilizing the complex and enhancing its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) trifluoromethanesulfonate: Another copper-trifluoromethanesulfonate complex with different oxidation state and reactivity.
Copper(I) trifluoromethanesulfonate toluene complex: Similar to the benzene complex but with toluene as the coordinating ligand.
Copper(I) bromide dimethyl sulfide complex: A copper(I) complex with different anion and ligand.
Uniqueness
The uniqueness of copper(I) trifluoromethanesulfonate benzene complex lies in its high catalytic activity and selectivity in various organic reactions. The presence of trifluoromethanesulfonate anion and benzene ligand provides unique reactivity and stability compared to other copper complexes .
Propriétés
Formule moléculaire |
C8H8Cu2F6O6S2 |
|---|---|
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
benzene;copper;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);; |
Clé InChI |
DERPVLZEAIOJKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)

![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
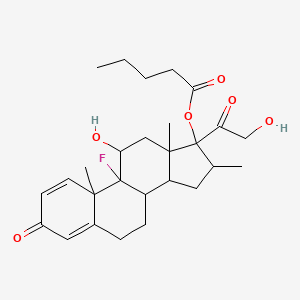
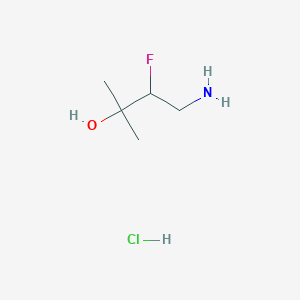
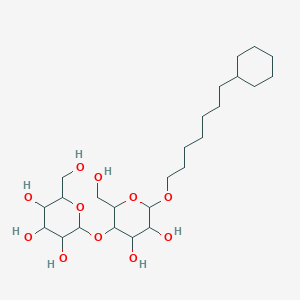
![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)

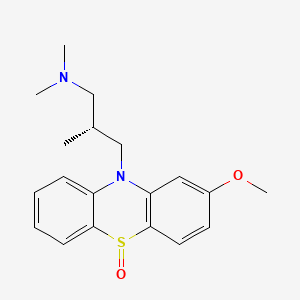
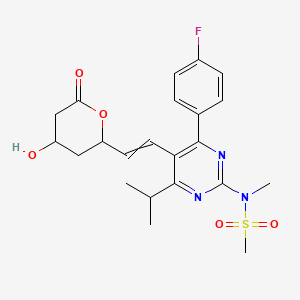
![N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)
